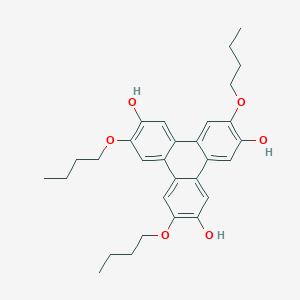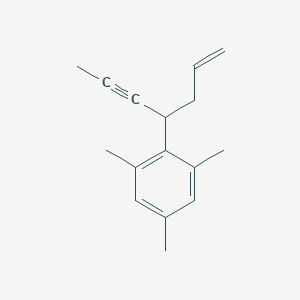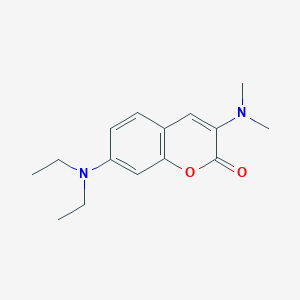
3,7,10-Tributoxytriphenylene-2,6,11-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,10-Tributoxytriphenylene-2,6,11-triol is a chemical compound known for its unique structure and properties. It belongs to the class of triphenylene derivatives, which are characterized by a polycyclic aromatic hydrocarbon framework.
Preparation Methods
The synthesis of 3,7,10-Tributoxytriphenylene-2,6,11-triol typically involves the reaction of triphenylene derivatives with butoxy groups. One common method includes the use of ultrasonic waves to facilitate the reaction between catechol and ferric chloride hexahydrate. The reaction is carried out for 24 hours, followed by washing with dilute hydrochloric acid and water, and extraction with heated cyclopentanone . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Chemical Reactions Analysis
3,7,10-Tributoxytriphenylene-2,6,11-triol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic ring are replaced by other groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like tetrahydrofuran, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,7,10-Tributoxytriphenylene-2,6,11-triol has several scientific research applications:
Materials Science: It is used in the synthesis of metal-organic frameworks (MOFs), which are materials with high porosity and surface area, useful in gas storage and separation.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Its derivatives are studied for potential biological activities, including antioxidant properties and interactions with biological macromolecules.
Mechanism of Action
The mechanism by which 3,7,10-Tributoxytriphenylene-2,6,11-triol exerts its effects involves interactions with various molecular targets. In materials science, it forms coordination complexes with metal ions, leading to the formation of MOFs. In biological systems, its antioxidant properties are attributed to the presence of hydroxyl groups, which can neutralize free radicals and prevent oxidative damage .
Comparison with Similar Compounds
3,7,10-Tributoxytriphenylene-2,6,11-triol can be compared with other similar compounds, such as:
2,3,6,7,10,11-Hexahydroxytriphenylene: This compound has six hydroxyl groups and is known for its antioxidant properties and use in MOFs.
3,7,10-Tripentoxytriphenylene-2,6,11-triol: Similar to the tributoxy derivative, but with pentoxy groups instead of butoxy groups, affecting its solubility and reactivity.
3,7,10-Trihexoxytriphenylene-2,6,11-triol: This compound has hexoxy groups, which further modify its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it suitable for particular applications in materials science and organic synthesis .
Properties
CAS No. |
906663-84-1 |
|---|---|
Molecular Formula |
C30H36O6 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
3,7,10-tributoxytriphenylene-2,6,11-triol |
InChI |
InChI=1S/C30H36O6/c1-4-7-10-34-28-16-22-19(13-25(28)31)20-14-26(32)29(35-11-8-5-2)17-23(20)24-18-30(36-12-9-6-3)27(33)15-21(22)24/h13-18,31-33H,4-12H2,1-3H3 |
InChI Key |
SIDAXFGTSYVGNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=C1)O)OCCCC)OCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1-Benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12611205.png)
![4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4'-methyl-1,1'-biphenyl](/img/structure/B12611208.png)
![1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene](/img/structure/B12611215.png)
![2-[2-[2-[2-[2-[2-[2-(3-Mercaptopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12611216.png)
![N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12611222.png)
![5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12611223.png)


![[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium](/img/structure/B12611245.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B12611260.png)
![3-[1-(Oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B12611262.png)
![tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane](/img/structure/B12611264.png)
